molecular formula C15H13N3O3S B5740314 N-{[methyl(phenyl)amino]carbonothioyl}-2-nitrobenzamide

N-{[methyl(phenyl)amino]carbonothioyl}-2-nitrobenzamide

Cat. No. B5740314
M. Wt: 315.3 g/mol
InChI Key: DUXWVFLWIFLUOD-UHFFFAOYSA-N
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Description

N-{[methyl(phenyl)amino]carbonothioyl}-2-nitrobenzamide, commonly known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MNBA is a nitrobenzamide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of MNBA is complex and involves multiple pathways. MNBA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. MNBA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. MNBA has been shown to interact with various proteins and enzymes, including glutathione, thioredoxin, and metallothionein.
Biochemical and Physiological Effects:
MNBA has been shown to have various biochemical and physiological effects. MNBA has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the regulation of neurotransmitters. MNBA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. MNBA has been shown to interact with various proteins and enzymes, including glutathione, thioredoxin, and metallothionein.

Advantages and Limitations for Lab Experiments

MNBA has several advantages and limitations for lab experiments. One of the major advantages of MNBA is its potential as a fluorescent probe for the detection of cysteine and homocysteine. MNBA is also a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, making it a valuable tool for studying the regulation of neurotransmitters. However, MNBA has several limitations, including its complex synthesis process and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on MNBA. One of the most significant areas of research is the development of MNBA-based fluorescent probes for the detection of cysteine and homocysteine. MNBA has also shown potential as a drug for the treatment of Alzheimer's disease and cancer. Future research could focus on the development of new MNBA derivatives with improved properties, such as increased potency and reduced toxicity. Additionally, research could focus on the identification of new targets for MNBA and the elucidation of its mechanism of action.
Conclusion:
MNBA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MNBA has been synthesized through a complex series of chemical reactions and has been extensively studied for its potential applications in the development of fluorescent probes, new drugs for the treatment of Alzheimer's disease and cancer, and the regulation of neurotransmitters. MNBA has several advantages and limitations for lab experiments, and future research could focus on the development of new MNBA derivatives with improved properties and the identification of new targets for MNBA.

Synthesis Methods

MNBA is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The first step in the synthesis process involves the reaction of 2-nitrobenzoyl chloride with thioacetamide in the presence of triethylamine. This reaction results in the formation of 2-nitrobenzothioamide. The second step involves the reaction of 2-nitrobenzothioamide with N-methylphenylamine in the presence of sodium hydride. This reaction results in the formation of MNBA. The overall synthesis process is complex and requires careful monitoring and control of reaction conditions.

Scientific Research Applications

MNBA has been extensively studied for its potential applications in various fields of research. One of the most significant areas of research is the development of MNBA-based fluorescent probes for the detection of cysteine and homocysteine. MNBA has also been studied for its potential applications in cancer research. MNBA has been shown to inhibit the growth of cancer cells by inducing apoptosis. MNBA has also been studied for its potential applications in the development of new drugs for the treatment of Alzheimer's disease.

properties

IUPAC Name

N-[methyl(phenyl)carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-17(11-7-3-2-4-8-11)15(22)16-14(19)12-9-5-6-10-13(12)18(20)21/h2-10H,1H3,(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXWVFLWIFLUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[methyl(phenyl)carbamothioyl]-2-nitrobenzamide

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